Tetrabenzylamino-tetramethyl Cyclen p-TSA salt
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Overview
Description
Tetrabenzylamino-tetramethyl Cyclen p-TSA salt is a chemical compound known for its unique molecular structure and versatile applications. It is a yellow solid with a molecular weight of 761.08 g/mol . This compound is often used in various scientific research fields due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrabenzylamino-tetramethyl Cyclen p-TSA salt involves multiple steps, including the reaction of cyclen with benzylamine and methyl groups under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The final product is often purified through crystallization or other separation techniques to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
Tetrabenzylamino-tetramethyl Cyclen p-TSA salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pH levels to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Tetrabenzylamino-tetramethyl Cyclen p-TSA salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is employed in biochemical assays and as a probe in molecular biology.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Tetrabenzylamino-tetramethyl Cyclen p-TSA salt involves its interaction with specific molecular targets. The compound can bind to metal ions, facilitating various catalytic processes. It also interacts with biological molecules, influencing biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Tetraazacyclododecane: Another cyclen derivative with similar applications.
Tetraazacyclotetradecane: A larger ring compound with distinct properties.
Tetrabenzylamino-tetramethyl Cyclen: The parent compound without the p-TSA salt.
Uniqueness
Tetrabenzylamino-tetramethyl Cyclen p-TSA salt is unique due to its specific molecular structure, which imparts distinct reactivity and stability. Its ability to form stable complexes with metal ions and its versatility in various chemical reactions make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C47H60N4O3S |
---|---|
Molecular Weight |
761.1 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;(2S,5S,8S,11S)-1,4,7,10-tetrabenzyl-2,5,8,11-tetramethyl-1,4,7,10-tetrazacyclododecane |
InChI |
InChI=1S/C40H52N4.C7H8O3S/c1-33-25-42(30-38-19-11-6-12-20-38)35(3)27-44(32-40-23-15-8-16-24-40)36(4)28-43(31-39-21-13-7-14-22-39)34(2)26-41(33)29-37-17-9-5-10-18-37;1-6-2-4-7(5-3-6)11(8,9)10/h5-24,33-36H,25-32H2,1-4H3;2-5H,1H3,(H,8,9,10)/t33-,34-,35-,36-;/m0./s1 |
InChI Key |
STWFGWTWHCSVNI-GIOOZNHKSA-N |
Isomeric SMILES |
C[C@H]1CN([C@H](CN([C@H](CN([C@H](CN1CC2=CC=CC=C2)C)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C)CC5=CC=CC=C5.CC1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CC1CN(C(CN(C(CN(C(CN1CC2=CC=CC=C2)C)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C)CC5=CC=CC=C5.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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